molecular formula C20H22BrN3O2S2 B2412618 N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260905-63-2

N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2412618
CAS No.: 1260905-63-2
M. Wt: 480.44
InChI Key: IEUOSUREKNZWLW-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H22BrN3O2S2 and its molecular weight is 480.44. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitory Activity

Research has identified compounds like N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in nucleotide synthesis. This dual inhibition capability, as found in compounds similar to the given chemical, is significant for potential antitumor activity. For example, a study by Gangjee et al. (2008) demonstrated potent dual inhibition against human TS and DHFR with IC50 values of 40 nM and 20 nM respectively, in one of their investigated compounds, indicating promising prospects for cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Analysis

Structural studies of similar compounds have provided insights into their molecular configuration, which is crucial for understanding their interaction with biological targets. For instance, Subasri et al. (2016) analyzed the crystal structures of related compounds, revealing a folded conformation about the methylene C atom of the thioacetamide bridge, indicating potential for specific biological interactions (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold, similar to the one in the mentioned compound, has been investigated for its anticancer properties. Hafez and El-Gazzar (2017) synthesized derivatives that showed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin, a well-known chemotherapy drug. This suggests the potential of similar compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Derivatives of thieno[3,2-d]pyrimidine have also been evaluated for their antimicrobial properties. Fuloria et al. (2014) synthesized compounds that were effective against a range of bacteria and fungi, suggesting a potential role in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S2/c1-13(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-12-17(25)22-11-14-5-3-4-6-15(14)21/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUOSUREKNZWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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